molecular formula C15H15N5O3 B2498804 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e CAS No. 879429-79-5

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e

Cat. No.: B2498804
CAS No.: 879429-79-5
M. Wt: 313.317
InChI Key: KYVKORMAMKUTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a trihydroimidazolidino ring fused to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-7-6-19(14(20)16-12)9-4-3-5-10(8-9)23-2/h3-5,8H,6-7H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKORMAMKUTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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